molecular formula C8H6ClO2- B8533320 3-(Chloromethyl)benzoate

3-(Chloromethyl)benzoate

Cat. No. B8533320
M. Wt: 169.58 g/mol
InChI Key: PBSUMBYSVFTMNG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492388B2

Procedure details

To a stirred solution of 3-(chloromethyl)benzoate (25.5 g, 138.1 mmol) in methanol (150 mL) at room temperature was added potassium carbonate (95.4 g, 691 mmol). The resulting suspension mixture was stirred 24 h at room temperature, then 4 h at 50° C. After cooling down to room temperature, the insolubles were filtered off, the filtrate concentrated in vacuo and diluted with dichloromethane (500 mL), and extracted with water (250 mL). The aqueous phase was acidified with aq. HCl (1 M) to pH=4 and extracted with dichloromethane (3×300 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo to afford 3-(methoxymethyl)benzoic acid as a colourless solid [20.9 g, yield 91%; HPLC/MS:m/z=165 (M−H); log P(HCOOH)=1.33].
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
95.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([O-:8])=[O:7].[C:12](=O)([O-])[O-:13].[K+].[K+]>CO>[CH3:12][O:13][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
ClCC=1C=C(C(=O)[O-])C=CC1
Name
Quantity
95.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension mixture was stirred 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COCC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.